molecular formula C17H19N3O5S B2700682 4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide CAS No. 2097917-65-0

4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2700682
CAS No.: 2097917-65-0
M. Wt: 377.42
InChI Key: IXWINTXOZMWSGT-UHFFFAOYSA-N
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Description

4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide is a complex organic compound featuring a piperazine ring substituted with furan, thiophene, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.

    Substitution Reactions:

    Hydroxylation: The hydroxyl group is introduced via selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents such as EDC∙HCl and HOBt to link the carboxamide group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the carbonyl groups in the piperazine ring, using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl and hydroxyl groups, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: NaH, alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s heterocyclic components (furan and thiophene) are known for their bioactivity. Research is ongoing to explore its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

Industry

Industrially, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic rings can engage in π-π stacking interactions and hydrogen bonding, influencing various biochemical pathways. For instance, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide: Lacks the thiophene group, potentially altering its bioactivity.

    4-ethyl-N-[2-(thiophen-2-yl)-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide: Lacks the furan group, which may affect its chemical reactivity and biological interactions.

    4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine: Lacks the carboxamide group, impacting its solubility and pharmacokinetic properties.

Uniqueness

The presence of both furan and thiophene rings, along with the hydroxyl and carboxamide groups, makes 4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide unique. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential for diverse biological activities.

Properties

IUPAC Name

4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-2-19-6-7-20(15(22)14(19)21)16(23)18-11-17(24,12-5-8-25-10-12)13-4-3-9-26-13/h3-5,8-10,24H,2,6-7,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWINTXOZMWSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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